Cas no 3318-15-8 (N-Benzyl-3-chloro-N-methylpropanamide)
N-Benzyl-3-chloro-N-methylpropanamide Chemical and Physical Properties
Names and Identifiers
-
- N-Benzyl-3-chloro-N-methylpropanamide
- 3-Chlor-N-methyl-N-benzyl-propionamid
- 3-chloro-N-benzyl-N-methylpropionylamide
- N-Benzyl-3-chlor-N-methyl-propionamid
- AKOS000152663
- propanamide, 3-chloro-N-methyl-N-(phenylmethyl)-
- W15856
- SCHEMBL6403389
- ALBB-016623
- MFCD02286131
- DTXSID10391557
- AS-63312
- SY123005
- DB-209944
- 3318-15-8
-
- MDL: MFCD02286131
- Inchi: 1S/C11H14ClNO/c1-13(11(14)7-8-12)9-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3
- InChI Key: JAWIMEZRQVNCAC-UHFFFAOYSA-N
- SMILES: ClCCC(N(C)CC1C=CC=CC=1)=O
Computed Properties
- Exact Mass: 211.07600
- Monoisotopic Mass: 211.076
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 5
- Complexity: 178
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 20.3A^2
- XLogP3: 1.7
Experimental Properties
- Density: 1.128
- Boiling Point: 336.5°C at 760 mmHg
- Flash Point: 157.3°C
- Refractive Index: 1.534
- PSA: 20.31000
- LogP: 2.27390
N-Benzyl-3-chloro-N-methylpropanamide Customs Data
- HS CODE:2924299090
- Customs Data:
China Customs Code:
2924299090Overview:
2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
N-Benzyl-3-chloro-N-methylpropanamide Pricemore >>
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| Alichem | A019140280-5g |
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| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1733486-100mg |
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| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1733486-250mg |
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3318-15-8 | 98% | 250mg |
¥56.00 | 2024-05-18 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1733486-1g |
n-Benzyl-3-chloro-n-methylpropanamide |
3318-15-8 | 98% | 1g |
¥166.00 | 2024-05-18 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1733486-5g |
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¥1125.00 | 2024-05-18 |
N-Benzyl-3-chloro-N-methylpropanamide Suppliers
N-Benzyl-3-chloro-N-methylpropanamide Related Literature
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
Additional information on N-Benzyl-3-chloro-N-methylpropanamide
Professional Introduction to N-Benzyl-3-chloro-N-methylpropanamide (CAS No. 3318-15-8)
N-Benzyl-3-chloro-N-methylpropanamide, a compound with the chemical formula C10H14ClNO, is a significant molecule in the field of pharmaceutical chemistry and bioorganic synthesis. This compound is characterized by its unique structural features, which include a benzyl group, a chloro-substituted propanamide backbone, and a methyl group attached to the nitrogen atom. These structural attributes make it a versatile intermediate in the synthesis of various pharmacologically active agents.
The CAS number 3318-15-8 provides a unique identifier for this compound, ensuring precise recognition and differentiation in chemical databases and literature. This numbering system is crucial for researchers and chemists to locate specific chemical entities efficiently. The N-Benzyl-3-chloro-N-methylpropanamide itself has garnered attention due to its potential applications in the development of novel therapeutic agents. Its molecular structure allows for modifications at multiple sites, enabling chemists to tailor its properties for specific biological targets.
In recent years, there has been growing interest in the development of small-molecule inhibitors for various diseases, particularly those involving enzymatic pathways. The benzyl group in N-Benzyl-3-chloro-N-methylpropanamide can serve as a pharmacophore, interacting with biological targets to modulate their activity. This property has been exploited in the design of molecules targeting neurological disorders, cancer, and inflammatory conditions. The chloro-substituent on the propanamide moiety further enhances the compound's reactivity, making it a valuable building block for further derivatization.
One of the most compelling aspects of N-Benzyl-3-chloro-N-methylpropanamide is its role as an intermediate in the synthesis of more complex molecules. Researchers have leveraged its structural flexibility to develop libraries of compounds for high-throughput screening (HTS). These libraries are essential in drug discovery pipelines, allowing scientists to identify lead compounds with desired biological activities. The methyl group on the nitrogen atom contributes to the compound's overall lipophilicity, which can be critical for membrane permeability and oral bioavailability.
Recent studies have highlighted the potential of N-Benzyl-3-chloro-N-methylpropanamide in the development of antiviral agents. The structural motif present in this compound resembles known inhibitors of viral proteases, which are critical enzymes in viral replication cycles. By modifying the benzyl and chloro-substituted propanamide groups, researchers have been able to develop analogs with enhanced antiviral activity. These findings underscore the importance of N-Benzyl-3-chloro-N-methylpropanamide as a scaffold for antiviral drug development.
The compound's utility extends beyond antiviral applications. It has also been explored as a precursor in the synthesis of kinase inhibitors, which are targeted at treating various cancers and inflammatory diseases. The benzyl group, being electron-rich, can participate in π-stacking interactions with biological targets, enhancing binding affinity. This feature has been exploited in designing molecules that interact with kinases and other enzymes involved in disease pathways.
In conclusion, N-Benzyl-3-chloro-N-methylpropanamide (CAS No. 3318-15-8) is a multifaceted compound with significant potential in pharmaceutical research and drug development. Its unique structural features make it an invaluable intermediate for synthesizing biologically active molecules targeting various diseases. As research continues to uncover new therapeutic applications, compounds like N-Benzyl-3-chloro-N-methylpropanamide will remain at the forefront of medicinal chemistry innovation.
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